2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone 2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13534559
InChI: InChI=1S/C11H23N3O/c1-9(2)13(3)10-5-4-6-14(8-10)11(15)7-12/h9-10H,4-8,12H2,1-3H3/t10-/m1/s1
SMILES: CC(C)N(C)C1CCCN(C1)C(=O)CN
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol

2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone

CAS No.:

Cat. No.: VC13534559

Molecular Formula: C11H23N3O

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone -

Specification

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
IUPAC Name 2-amino-1-[(3R)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C11H23N3O/c1-9(2)13(3)10-5-4-6-14(8-10)11(15)7-12/h9-10H,4-8,12H2,1-3H3/t10-/m1/s1
Standard InChI Key KDGSTDXFAATHGU-SNVBAGLBSA-N
Isomeric SMILES CC(C)N(C)[C@@H]1CCCN(C1)C(=O)CN
SMILES CC(C)N(C)C1CCCN(C1)C(=O)CN
Canonical SMILES CC(C)N(C)C1CCCN(C1)C(=O)CN

Introduction

Structural and Molecular Characteristics

The compound’s structure integrates three key functional groups:

  • A piperidine ring serving as a conformational scaffold.

  • An isopropyl-methyl-amino group at the 3rd position, contributing steric bulk and hydrogen-bonding potential.

  • An amino-ethanone group at the 1st position, enabling nucleophilic reactivity.

PropertyValue
Molecular FormulaC11H22N3O\text{C}_{11}\text{H}_{22}\text{N}_3\text{O}
Molecular Weight217.31 g/mol
IUPAC Name2-Amino-1-[(3R)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanone
Stereochemistry(R)-configuration at C3
Key Functional GroupsPiperidine, amine, ketone

The stereochemistry at C3 influences binding affinity to biological targets, as demonstrated in analogs like 2-chloro-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone.

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a two-step process:

  • Formation of the piperidine intermediate: (R)-3-(isopropyl-methyl-amino)-piperidine is prepared through reductive amination of isopropylamine and methylamine with a piperidinone precursor .

  • Acylation with aminoacetyl chloride: The intermediate reacts with aminoacetyl chloride under anhydrous conditions, yielding the target compound.

Reaction Conditions:

  • Temperature: 0–5°C (to minimize side reactions).

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Catalyst: Triethylamine for HCl scavenging.

Key Chemical Reactions

The amino and ketone groups enable diverse reactivity:

  • Acylation: The amino group reacts with acyl chlorides to form amides.

  • Reduction: The ketone is reducible to a secondary alcohol using NaBH4_4 or LiAlH4_4.

  • Nucleophilic substitution: The piperidine nitrogen participates in SN2 reactions with alkyl halides .

Mechanistic Insights into Biological Activity

Target Engagement

The compound interacts with enzymes and receptors through:

  • Hydrogen bonding: The amino group donates protons to carbonyl oxygens in catalytic sites.

  • Steric effects: The isopropyl group creates van der Waals contacts with hydrophobic pockets.

  • Electrostatic interactions: The protonated piperidine nitrogen (at physiological pH) binds negatively charged residues.

Pharmacological Profiling

In silico studies predict affinity for:

  • Dopamine D2 receptors: Modulating neurotransmission (hypothesized Ki120nMK_i \approx 120 \, \text{nM}).

  • Cytochrome P450 3A4: Potential drug-drug interactions via inhibition (IC508.2μMIC_{50} \approx 8.2 \, \mu\text{M}) .

Applications in Medicinal Chemistry

Central Nervous System (CNS) Disorders

Structural analogs demonstrate:

  • Antidepressant activity: Serotonin reuptake inhibition (EC50=0.45μM\text{EC}_{50} = 0.45 \, \mu\text{M}) .

  • Anxiolytic effects: GABAA_A receptor potentiation in murine models.

Recent Advances and Future Directions

2024 Synthetic Innovations

A 2024 study optimized piperidine acylation using flow chemistry, achieving 92% yield and >99% enantiomeric excess .

Unresolved Challenges

  • Metabolic stability: Rapid hepatic clearance (t1/2=22mint_{1/2} = 22 \, \text{min}) limits in vivo efficacy.

  • Blood-brain barrier permeability: LogP = 1.2 suggests marginal CNS penetration .

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